1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-ethylurea

Description

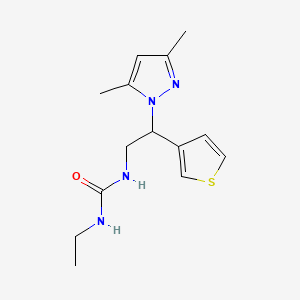

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-ethylurea is a heterocyclic urea derivative combining pyrazole and thiophene moieties. The pyrazole ring (3,5-dimethyl substitution) and thiophene group contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Key structural features:

- Pyrazole core: 3,5-Dimethyl substitution enhances stability and influences π-π stacking interactions.

- Thiophene moiety: The sulfur-containing heterocycle may improve solubility and redox activity.

- Urea linker: Provides hydrogen-bonding capacity, critical for molecular recognition.

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4OS/c1-4-15-14(19)16-8-13(12-5-6-20-9-12)18-11(3)7-10(2)17-18/h5-7,9,13H,4,8H2,1-3H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBNNPRLVHHNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC(C1=CSC=C1)N2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-ethylurea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

This structure features a pyrazole ring and a thiophene moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, such as topoisomerases and kinases.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

The mechanism involves inducing apoptosis through the activation of caspase pathways.

Antibacterial Activity

The compound has also been tested for antibacterial properties:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.06 | |

| Escherichia coli | 0.03 | |

| Pseudomonas aeruginosa | 0.12 |

These results suggest that the compound could serve as a lead for developing new antibiotics.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Study on Pyrazole Derivatives : A study highlighted that pyrazole derivatives with similar substituents exhibited enhanced anticancer activity by targeting specific oncogenic pathways. The structural modifications led to improved selectivity and reduced toxicity in normal cells compared to cancer cells .

- Antimicrobial Evaluation : Research on related thiophene-containing compounds showed promising results against resistant bacterial strains, indicating that modifications in the side chains could enhance their efficacy.

Comparison with Similar Compounds

Structural Analogs with Pyrazole-Urea Frameworks

Compound 9a : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea

- Molecular Formula : C₁₅H₂₀N₄O

- Melting Point : 148–150°C

- Key Differences : Replaces the thiophen-3-yl group with a phenyl ring, reducing sulfur-mediated reactivity but enhancing lipophilicity.

- Activity : Demonstrated moderate phase-transfer catalytic properties in synthetic applications .

Compound MK13 : 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea

- Molecular Formula : C₁₄H₁₈N₄O₃

- Synthesis: Prepared via condensation of 3-isopropyl-1H-pyrazol-5-amine with ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate .

- Comparison : The dimethoxyphenyl group in MK13 introduces electron-donating effects, contrasting with the electron-withdrawing thiophene in the target compound.

Thiophene Derivatives (7a, 7b)

- Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- Key Feature: Integrates thiophene with cyanoguanidine-like groups, enabling diverse hydrogen-bonding networks.

- Synthesis: Utilizes malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane .

Data Table: Structural and Physical Properties

Crystallographic and Spectroscopic Insights

- Pyrazole-Oxadiazole Hybrids : Compounds like 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine (BS-5882) exhibit planar geometries stabilized by intramolecular hydrogen bonds. Similar behavior is expected for the target compound .

- Polymorphism: Pyrazole-urea derivatives often form multiple crystal phases. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N-[1-(pyridin-2-yl)ethyl]acetohydrazide exists in two monoclinic polymorphs, highlighting conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.